molecular formula C16H19N5O4 B11481759 Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11481759
M. Wt: 345.35 g/mol
InChI Key: OMEUCZQRFORGLR-UHFFFAOYSA-N
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Description

ETHYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, along with various functional groups such as ethoxy, hydroxy, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with 5-aminotetrazole under acidic conditions to yield the desired tetrazolopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ethoxy and hydroxy groups, in particular, provide opportunities for further chemical modifications and derivatization, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H19N5O4

Molecular Weight

345.35 g/mol

IUPAC Name

ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H19N5O4/c1-4-24-12-8-10(6-7-11(12)22)14-13(15(23)25-5-2)9(3)17-16-18-19-20-21(14)16/h6-8,14,22H,4-5H2,1-3H3,(H,17,18,20)

InChI Key

OMEUCZQRFORGLR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C)C(=O)OCC)O

Origin of Product

United States

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